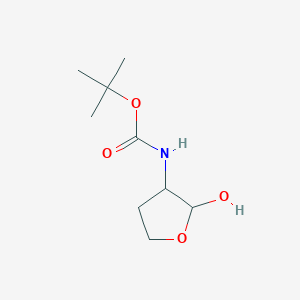

tert-Butyl (2-hydroxyoxolan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (2-hydroxyoxolan-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl (2-hydroxyoxolan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and mechanisms of action. This article explores its biological activity, including enzyme interactions, protective effects in cellular models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a hydroxy oxolane moiety, and a carbamate functional group. These features contribute to its biological properties, particularly its ability to interact with enzymes and other biological targets.

The mechanism of action of this compound involves several key interactions:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction may modulate enzyme kinetics or stability.

- Prodrug Characteristics : The carbamate group can undergo hydrolysis, releasing active compounds that exert biological effects on target pathways.

- Biochemical Pathways : The compound has been implicated in various biochemical pathways, potentially affecting metabolic processes and signaling cascades.

Enzymatic Studies

Research indicates that this compound serves as a substrate in enzymatic reactions, allowing for the study of enzyme mechanisms. It has been shown to influence enzyme activity, making it a valuable tool in biochemical research.

Protective Effects

A notable study investigated the protective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) 1-42, a model for Alzheimer's disease. While the specific compound this compound was not the primary focus, similar derivatives demonstrated moderate protective activity against oxidative stress and inflammation in cellular models. This suggests potential neuroprotective properties that warrant further investigation .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Astrocyte Protection Against Aβ : In vitro studies showed that compounds like M4 (related to this compound) reduced levels of TNF-α and free radicals in astrocytes stimulated with Aβ 1-42. This indicates potential therapeutic applications in neurodegenerative diseases .

- Oxidative Stress Reduction : The effects on malondialdehyde (MDA) levels were measured in brain homogenates treated with M4, showing significant reductions compared to control groups exposed to scopolamine-induced oxidative stress. Such findings support the hypothesis that these compounds may mitigate oxidative damage in neuronal cells .

Data Tables

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxyoxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLDAFOFNSNNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568636 |

Source

|

| Record name | tert-Butyl (2-hydroxyoxolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132872-26-5 |

Source

|

| Record name | tert-Butyl (2-hydroxyoxolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.